![molecular formula C15H14N4O2 B5684106 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5684106.png)
5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, commonly known as PTIO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTIO is a nitric oxide (NO) scavenger that has been widely used to study the role of NO in various physiological and pathological processes.
Mechanism of Action
PTIO acts as a 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole scavenger by forming a stable complex with 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. The reaction between PTIO and 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole results in the formation of 1-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1H-pyrazolo[3,4-d]pyridazine, which is an inactive product. The reaction between PTIO and 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is reversible, and the rate of reaction is dependent on the concentration of 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole and PTIO. PTIO has a high affinity for 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, and it can scavenge 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole even at low concentrations.
Biochemical and Physiological Effects:
PTIO has been shown to have a wide range of biochemical and physiological effects. PTIO can reduce oxidative stress and inflammation by scavenging excess 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. PTIO can also regulate blood pressure by modulating the production of 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. PTIO has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. PTIO has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis.
Advantages and Limitations for Lab Experiments
PTIO has several advantages for lab experiments. PTIO is a potent 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole scavenger that can selectively remove excess 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole and prevent oxidative damage. PTIO is also stable and can be stored for long periods without degradation. However, PTIO has some limitations for lab experiments. PTIO can interfere with other signaling pathways that are regulated by 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. PTIO can also produce reactive oxygen species (ROS) under certain conditions, which can lead to oxidative damage.
Future Directions
PTIO has several potential future directions for scientific research. PTIO can be used to study the role of 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in various physiological and pathological processes. PTIO can also be used as a therapeutic agent for diseases that are associated with excessive 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole production. PTIO can also be modified to improve its selectivity and potency for 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole scavenging. PTIO can also be used in combination with other drugs to enhance their therapeutic effects.
Synthesis Methods
The synthesis of PTIO involves the reaction of 3-(1H-pyrazol-1-yl)aniline with tetrahydrofuran-3-carboxylic acid and triethylamine in the presence of triphenylphosphine and diethyl azodicarboxylate. The resulting product is then treated with acetic anhydride and pyridine to obtain PTIO in high yield. The synthesis of PTIO has been optimized to reduce the use of toxic reagents and improve the purity of the final product.
Scientific Research Applications
PTIO has been extensively used in scientific research to study the role of 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in various physiological and pathological processes. 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a signaling molecule that plays a crucial role in regulating blood pressure, neurotransmission, and immune response. However, excessive 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole production can lead to oxidative stress and tissue damage. PTIO is a potent 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole scavenger that can selectively remove excess 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole and prevent oxidative damage. PTIO has been used to study the role of 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in cardiovascular diseases, neurodegenerative disorders, and cancer.
properties
IUPAC Name |
3-(oxolan-3-yl)-5-(3-pyrazol-1-ylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-3-11(9-13(4-1)19-7-2-6-16-19)15-17-14(18-21-15)12-5-8-20-10-12/h1-4,6-7,9,12H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUNHJYRVHRFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.